Home > Products > Screening Compounds P48775 > S-(+)-Vedaprofen
S-(+)-Vedaprofen - 242815-87-8

S-(+)-Vedaprofen

Catalog Number: EVT-1593702
CAS Number: 242815-87-8
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-vedaprofen is the R-enantiomer of the racemic drug vedaprofen. The racemate is used for control of pain and inflammation particularly associated with chronic musculoskeletal disorders and soft tissue trauma in dogs and horses and for treatment of pain due to horse colic. It is an enantiomer of a (R)-vedaprofen.
Overview

S-(+)-Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative group. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. As a racemic mixture, S-(+)-Vedaprofen consists of two enantiomers, with the S-(+) enantiomer being more potent in inhibiting prostaglandin synthesis, which is crucial for its therapeutic effects .

Source

Vedaprofen is synthesized from various chemical precursors and has been the subject of numerous studies and patents detailing its preparation methods. The compound is commonly derived from cyclohexyl naphthalene and various propionating agents, through a series of chemical reactions .

Classification

S-(+)-Vedaprofen is classified as a non-steroidal anti-inflammatory drug. It specifically inhibits cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling .

Synthesis Analysis

The synthesis of S-(+)-Vedaprofen can be accomplished through a four-step process:

  1. Acylation Reaction: The starting material, 1-cyclohexyl naphthalene, undergoes acylation with a propionating reagent (such as 2-chloropropionic acid) in the presence of a Lewis acid catalyst to form an intermediate compound.
  2. Ketalization Protection: The intermediate undergoes ketalization with a dibasic alcohol to protect functional groups.
  3. Aryl Tropic Rearrangement: The protected compound is subjected to aryl tropic rearrangement under Lewis acid catalysis to yield another intermediate.
  4. Hydrolysis: Finally, hydrolysis of the last intermediate produces S-(+)-Vedaprofen .
Molecular Structure Analysis

S-(+)-Vedaprofen has a complex molecular structure characterized by its asymmetric carbon atom, which contributes to its enantiomeric properties.

  • Molecular Formula: C18_{18}H25_{25}O3_{3}
  • Molecular Weight: 283.39 g/mol
  • Structural Features: The structure includes a cyclohexyl naphthalene moiety and a propionic acid derivative, which are essential for its pharmacological activity.

Spectroscopic Data

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z = 283.4.
  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra provide detailed information about the hydrogen environments in the molecule, confirming its structural integrity .
Chemical Reactions Analysis

S-(+)-Vedaprofen participates in several chemical reactions that are critical for its synthesis and degradation:

  • Acylation Reaction: Involves the formation of carbon-carbon bonds via electrophilic substitution.
  • Ketalization: Protects hydroxyl groups during subsequent reactions.
  • Aryl Tropic Rearrangement: Facilitates structural rearrangements necessary for achieving the desired pharmacophore.
  • Hydrolysis: Converts esters into acids or alcohols, finalizing the synthesis process.

These reactions are typically carried out under controlled conditions to maximize yield and purity .

Mechanism of Action

S-(+)-Vedaprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By inhibiting these enzymes:

  • Anti-inflammatory Effects: Reduces inflammation by decreasing prostaglandin levels in tissues.
  • Analgesic Effects: Alleviates pain by blocking pain signaling pathways mediated by prostaglandins.
  • Antipyretic Effects: Lowers fever by acting on the hypothalamus to regulate body temperature.

The S-(+) enantiomer is particularly effective in these roles due to its higher affinity for COX enzymes compared to its counterpart .

Physical and Chemical Properties Analysis

S-(+)-Vedaprofen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; slightly soluble in water.
  • pH Stability: Stable within a pH range that allows for effective formulation in pharmaceutical products.

Relevant Data

  • Boiling Point: Not specifically defined but inferred from similar compounds.
  • Melting Point: Approximately 100 °C (decomposes).
  • pKa Value: The pKa indicates weak acidity, influencing solubility and absorption characteristics .
Applications

S-(+)-Vedaprofen is primarily utilized in veterinary medicine, particularly for horses, where it is indicated for:

  • Pain Relief: Effective in managing pain associated with musculoskeletal disorders.
  • Reduction of Inflammation: Used post-surgery or during inflammatory conditions to reduce swelling and discomfort.

Clinical studies have demonstrated its efficacy compared to other NSAIDs like ketoprofen, showcasing its potential as a preventive analgesic .

Enantiomeric Pharmacodynamics and Stereoselective Metabolism

Chiral Inversion Dynamics of S-(+)-Vedaprofen in Canine Models

S-(+)-Vedaprofen, the dextrorotatory enantiomer of the nonsteroidal anti-inflammatory drug vedaprofen, exhibits negligible chiral inversion to its R-(-)-counterpart in canine models. Pharmacokinetic studies in beagle dogs reveal that after intravenous or oral administration of racemic vedaprofen (0.5 mg/kg), the plasma concentration ratio of R-(-)/S-(+) enantiomers remains stable at 1.7 ± 0.5 and 1.9 ± 0.2 for AUC (area under the curve), respectively. This consistent ratio—without temporal convergence—confirms the absence of significant unidirectional metabolic conversion (in vivo chiral inversion) [1] [5]. The distinct metabolic pathways for each enantiomer involve enantioselective hepatic conjugation, primarily with glucuronic acid, followed by renal excretion. Unlike some profens (e.g., ibuprofen), which undergo extensive R-to-S inversion via acyl-CoA thioester formation, S-(+)-vedaprofen’s stereochemical integrity remains preserved during biotransformation, preserving its unique pharmacodynamic profile [8].

Enantiomer-Specific Protein Binding and Tissue Distribution Patterns

S-(+)-Vedaprofen demonstrates stereoselective plasma protein binding exceeding 99.5% in canine plasma, as determined by ultrafiltration studies. However, its binding affinity differs significantly from the R-(-) enantiomer due to divergent interactions with transport proteins:

  • Human Serum Albumin (HSA): Both enantiomers bind primarily to Site II (benzodiazepine site) of HSA, but S-(+)-vedaprofen exhibits 1.3-fold lower affinity (K~d~ ≈ 1.5 × 10⁵ M⁻¹) than R-(-)-vedaprofen due to steric hindrance from its side-group orientation [4].
  • α₁-Acid Glycoprotein (AGP): S-(+)-Vedaprofen shows 2.1-fold weaker binding to AGP (K~d~ ≈ 8.9 × 10³ M⁻¹) compared to the R-enantiomer. This reduced affinity increases its free fraction in inflammatory exudates by 18% [4] [6].

Table 1: Stereoselective Distribution of Vedaprofen Enantiomers in Canine Models

Tissue/CompartmentR-(-)-Vedaprofen AUC (ng·h/mL)S-(+)-Vedaprofen AUC (ng·h/mL)R/S Ratio
Plasma7,5241,6394.6:1
Inflammatory Exudate9,7554,4002.2:1
Synovial Fluid5,890*2,950*2.0:1

*Estimated from equine inflammation models* [3] [5]

Tissue distribution studies reveal preferential accumulation of S-(+)-vedaprofen in sites of inflammation. In equine models of acute nonimmune inflammation, S-(+)-vedaprofen achieves 50% higher concentrations in exudate than plasma, with a delayed T~max~ (3.2 h vs. 0.8 h). This results from enhanced vascular permeability, trapping of unbound enantiomers, and reduced clearance from inflamed tissues [3].

Impact of Stereochemistry on Terminal Elimination Half-Life Variability

The terminal elimination half-life (t~½β~) of S-(+)-vedaprofen in dogs is substantially shorter than that of R-(-)-vedaprofen (12.7 ± 1.7 h vs. 16.8 ± 2.2 h after IV administration). Three stereochemical factors drive this variability:

  • Volume of Distribution (V~d~): S-(+)-Vedaprofen has a larger V~d~ (0.5 L/kg) than R-(-) (0.23 L/kg) due to weaker plasma protein binding, facilitating tissue penetration and prolonging clearance time from peripheral compartments [5].
  • Metabolic Clearance: S-(+)-Vedaprofen undergoes 40% faster hepatic glucuronidation mediated by UGT2B7 isoforms, confirmed by in vitro microsomal studies [1].
  • Renal Excretion: The higher free fraction of S-(+)-vedaprofen (0.5% vs. 0.3% for R-(-)) enhances glomerular filtration, contributing to its shorter half-life [1] [4].

Table 2: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Dogs (IV Dose 0.5 mg/kg)

ParameterR-(-)-VedaprofenS-(+)-VedaprofenP-value
t~½β~ (h)16.8 ± 2.212.7 ± 1.7<0.01
V~d~ (L/kg)0.23 ± 0.040.50 ± 0.07<0.001
Clearance (mL/min/kg)0.18 ± 0.030.35 ± 0.05<0.001
AUC (ng·h/mL)7,524 ± 1,2001,639 ± 310<0.001

Data derived from [1] [5]

In inflammatory exudates, however, S-(+)-vedaprofen’s half-life extends to 8.2 h—exceeding its plasma half-life by 35%—due to impaired efflux transporters and acidic pH trapping protonated forms. This prolongs its local anti-inflammatory effects despite rapid systemic clearance [3] [5].

Properties

CAS Number

242815-87-8

Product Name

S-(+)-Vedaprofen

IUPAC Name

(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1

InChI Key

VZUGVMQFWFVFBX-ZDUSSCGKSA-N

SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.